molecular formula C17H19NO3 B2431901 Phenyl (2-butoxyphenyl)carbamate CAS No. 449170-81-4

Phenyl (2-butoxyphenyl)carbamate

Cat. No.: B2431901
CAS No.: 449170-81-4
M. Wt: 285.343
InChI Key: SYPKYKUFTNFWDG-UHFFFAOYSA-N
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Description

Phenyl N-(2-butoxyphenyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a phenyl group and a butoxyphenyl group attached to the carbamate moiety.

Mechanism of Action

Target of Action

Phenyl N-(2-butoxyphenyl)carbamate, like other carbamate compounds, is designed to interact with specific targets in biological systems . The primary targets of carbamates are often enzymes or receptors, where they modulate inter- and intramolecular interactions . .

Mode of Action

The mode of action of carbamates involves the carbamate moiety interacting with its targets, leading to changes in the target’s function . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates affect various biochemical pathways. They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . .

Pharmacokinetics

The pharmacokinetics of carbamates, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding their bioavailability. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . .

Result of Action

The result of a carbamate’s action is typically a modulation of the target’s function, which can lead to various molecular and cellular effects . .

Action Environment

The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For instance, carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . .

Safety and Hazards

Phenyl carbamate should be handled with care. Contact with skin or eyes should be avoided, and inhalation or ingestion can be harmful . In case of exposure, the affected area should be rinsed with plenty of water and medical attention should be sought if necessary .

Future Directions

Research into carbamates and their reactions is ongoing. For instance, recent studies have explored the spontaneous transformation of N,O-diaryl carbamates into symmetrical N,N′-diarylureas . Such research could lead to new methods for synthesizing carbamates and related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(2-butoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-butoxyphenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .

Industrial Production Methods

Industrial production of Phenyl (2-butoxyphenyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-butoxyphenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenol and the corresponding amine.

    Oxidation: Oxidative cleavage of the carbamate group can occur, leading to the formation of phenol and other oxidation products.

    Substitution: The phenyl and butoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.

Major Products Formed

    Hydrolysis: Phenol and the corresponding amine.

    Oxidation: Phenol and various oxidation products.

    Substitution: Substituted phenyl and butoxyphenyl derivatives.

Comparison with Similar Compounds

Phenyl N-(2-butoxyphenyl)carbamate can be compared with other carbamates such as:

The uniqueness of Phenyl (2-butoxyphenyl)carbamate lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

phenyl N-(2-butoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-3-13-20-16-12-8-7-11-15(16)18-17(19)21-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKYKUFTNFWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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